Product packaging for 6-Methoxybenzo[d]isothiazole(Cat. No.:CAS No. 147317-53-1; 147317-54-2)

6-Methoxybenzo[d]isothiazole

Cat. No.: B2670613
CAS No.: 147317-53-1; 147317-54-2
M. Wt: 165.21
InChI Key: SUPBKWVQXVROKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxybenzo[d]isothiazole is a high-purity chemical compound (CAS 147317-53-1, >97% purity) with a molecular formula of C 8 H 7 NOS and a molecular weight of 165.21 . This benzothiazole scaffold serves as a versatile building block in organic synthesis and pharmaceutical research. In medicinal chemistry, this compound is a valuable precursor for developing novel bioactive molecules. Research highlights its role as a key intermediate in the synthesis of benzothiazole derivatives for investigating anticonvulsant agents . These derivatives have shown promise in maximal electroshock (MES) seizure models, with some demonstrating activity through GABAergic neurotransmission pathways, indicating potential for central nervous system drug discovery . Beyond pharmaceutical applications, the this compound structure is significant in materials science. Its derivatives are utilized in the design of phosphorescent iridium(III) complexes, which are advanced materials for organic light-emitting diodes (OLEDs) . When incorporated as a cyclometalating ligand, it contributes to tuning the emission color of these complexes, enabling the development of efficient light-emitting devices ranging from yellow to red . This product is intended For Research Use Only and is not approved for human, veterinary, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NOS B2670613 6-Methoxybenzo[d]isothiazole CAS No. 147317-53-1; 147317-54-2

Properties

IUPAC Name

6-methoxy-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-7-3-2-6-5-9-11-8(6)4-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPBKWVQXVROKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization of 6 Methoxybenzo D Isothiazole

Established Synthetic Pathways for the Benzo[d]isothiazole Scaffold

The construction of the benzo[d]isothiazole core is a subject of ongoing research, with numerous methodologies developed to efficiently assemble this heterocyclic system. These strategies can be broadly categorized based on the nature of the starting materials and the bond-forming strategies employed. The primary approaches involve the formation of the isothiazole (B42339) ring onto a pre-existing benzene (B151609) ring. These methods are classified into four main types depending on whether the aromatic precursor is pre-functionalized with nitrogen and sulfur atoms, only nitrogen, only sulfur, or neither. arkat-usa.org

Cyclization Reactions for Benzo[d]isothiazole Ring Formation

Cyclization reactions are a cornerstone in the synthesis of the benzo[d]isothiazole scaffold, involving the intramolecular formation of the heterocyclic ring from a linear precursor. A prominent method is the oxidative dehydrogenative cyclization of 2-mercaptobenzamides. nih.gov This approach facilitates the coupling of N-H and S-H bonds to form the crucial N-S bond of the isothiazole ring. nih.gov

Various catalytic systems have been developed to promote this transformation. For instance, a Copper(I)-catalyzed method achieves the intramolecular N–S bond formation under an oxygen atmosphere, which serves as the sole oxidant, yielding benzo[d]isothiazol-3(2H)-ones in excellent yields. nih.gov Heterogeneous catalysts, such as tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS), have also been employed for this synthesis in aqueous media, offering the advantage of catalyst recycling. nih.gov

Metal-free approaches have also gained traction. A KBr-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an oxygen atmosphere provides the desired products in high yields. nih.gov Furthermore, electrochemical methods represent a green alternative, utilizing constant-current electrolysis for the dehydrogenative cyclization of 2-mercaptobenzamides to form benzo[d]isothiazol-3(2H)-ones. nih.gov

Catalyst/Reagent SystemStarting MaterialProductKey Features
Cu(I) / O₂2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesExcellent yields, O₂ as the sole oxidant. nih.gov
CoPcS / O₂2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesHeterogeneous catalyst, aqueous media, recyclable. nih.gov
KBr / O₂2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesMetal-free, excellent yields. nih.gov
Electrochemical (Constant Current)2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesGreen chemistry, non-hazardous H₂ byproduct. nih.gov
Selectfluor2-MethylthiobenzamidesBenzo[d]isothiazol-3(2H)-onesCascade N–S bond formation and C(sp³)–S bond cleavage. nih.gov

Annulation Strategies

Annulation strategies involve the formation of the benzo[d]isothiazole ring by constructing it onto a pre-existing ring, often through cycloaddition reactions. One such strategy involves the reaction between benzyne (B1209423) and 1,2,5-thiadiazoles. arkat-usa.org In this transition-metal-free synthesis, benzynes are generated in situ and undergo a cycloaddition to form a diverse range of benzo[d]isothiazoles. arkat-usa.org

Another notable annulation approach is the TMSOTf-catalyzed reaction between ynamides and 1,2-benzisothiazoles. acs.org This method can be directed to form two different products based on the reaction conditions. At room temperature, a [5 + 2] annulation occurs to yield 1,4-benzothiazepines. However, under heating, the reaction proceeds via a desulfurizative annulation to produce 3-aminoisoquinolines. acs.org While not directly forming a benzo[d]isothiazole, this demonstrates the utility of the scaffold in further annulation reactions.

A copper-catalyzed annulation of 2-bromo-N-arylbenzimidamides with sulfur powder under alkaline and aerobic conditions has also been reported to produce benzo[d]isothiazoles. arkat-usa.org

Approaches from Nitrogen and Sulfur Preloaded Aromatics

The most frequently utilized strategy for constructing the benzo[d]isothiazole scaffold begins with aromatic compounds that already contain both nitrogen and sulfur functionalities. arkat-usa.org This pre-functionalization facilitates the final ring-closing step. A common precursor in this category is 2-mercaptobenzamide and its derivatives. nih.gov

The intramolecular oxidative dehydrogenative cyclization of these substrates, as detailed in the cyclization section, is a prime example of this approach. Catalysts such as Cu(I) or metal-free reagents promote the formation of the N-S bond to yield benzo[d]isothiazol-3(2H)-ones. nih.gov Another example is the N-bromosuccinimide (NBS)-induced activation of aryl tert-butyl sulfoxides, which leads to sulfinimides that undergo a Wittig-like reaction to form benzo[d]isothiazole derivatives. arkat-usa.org

Precursor TypeReactionProduct
2-MercaptobenzamidesIntramolecular Oxidative Dehydrogenative CyclizationBenzo[d]isothiazol-3(2H)-ones nih.gov
Aryl tert-butyl sulfoxidesNBS-induced activation and Wittig-like reactionBenzo[d]isothiazole derivatives arkat-usa.org

Methodologies from Nitrogen Preloaded Aromatics

Synthesizing benzo[d]isothiazoles from aromatic precursors containing only nitrogen is another viable pathway. arkat-usa.org This approach requires the introduction of a sulfur atom during the reaction sequence.

A one-pot synthesis has been reported that utilizes ortho-haloarylamidines and elemental sulfur to form benzo[d]isothiazoles through an oxidative N-S/C-S bond formation. arkat-usa.org This metal-free method, however, often requires high temperatures and long reaction times. arkat-usa.org Another strategy involves a copper(II)-catalyzed reaction of 2-bromo-N-arylbenzimidamides with sulfur powder, proceeding under alkaline and aerobic conditions. arkat-usa.org

Additionally, 3-substituted-2-fluorobenzonitriles can be reacted with sodium sulfide (B99878) in a nucleophilic aromatic substitution, followed by a reaction with ammonia (B1221849) and sodium hypochlorite (B82951) to furnish benzo[d]isothiazol-3-amines. arkat-usa.org

PrecursorReagentsKey Transformation
ortho-HaloarylamidinesElemental SulfurOxidative N-S/C-S bond formation arkat-usa.org
2-Bromo-N-arylbenzimidamidesSulfur Powder, Cu(II) catalystCopper-catalyzed annulation arkat-usa.org
3-Substituted-2-fluorobenzonitrilesNa₂S, then NH₃, NaOClNucleophilic substitution and cyclization arkat-usa.org

Synthetic Routes from Sulfur Preloaded Aromatics

When the aromatic starting material is preloaded with sulfur, the synthetic task becomes the introduction of a nitrogen atom to complete the isothiazole ring. arkat-usa.org

For instance, 2-(benzylthio)-6-methoxybenzaldehyde can be treated with hydroxylamine (B1172632) O-sulfonic acid to afford 4-methoxybenzo[d]isothiazole (B3131382). arkat-usa.org A similar approach uses hydroxylammonium chloride to introduce the nitrogen atom. arkat-usa.org Another important class of sulfur-preloaded precursors is ortho-mercaptoacetophenones. A facile one-pot synthesis from these starting materials involves the formation of an S-nitroso intermediate, which then undergoes an intramolecular aza-Wittig reaction to yield the benzo[d]isothiazole ring. arkat-usa.org

Furthermore, a double lithiation strategy starting from thioanisole (B89551) has been developed for the synthesis of benzo[d]isothiazoles. arkat-usa.org

Construction from Nitrogen- and Sulfur-Free Aromatics

The most challenging, yet potentially versatile, approach is the construction of the benzo[d]isothiazole scaffold from aromatic precursors that contain neither nitrogen nor sulfur atoms in the required positions. arkat-usa.org

A key example of this strategy is the cycloaddition reaction between in situ generated benzyne and 1,2,5-thiadiazoles, which was previously mentioned in the annulation section. arkat-usa.org This method effectively incorporates both the nitrogen and sulfur atoms in one step from the thiadiazole reagent onto the newly formed aromatic ring. This pathway allows for the synthesis of a wide range of substituted benzo[d]isothiazoles by varying both the benzyne precursor and the thiadiazole component. arkat-usa.org

Synthesis from Isothiazole Scaffolds

The synthesis of benzo[d]isothiazoles from existing isothiazole scaffolds is a recognized, albeit less common, strategy that involves the construction of the fused benzene ring. arkat-usa.org This approach typically utilizes cycloaddition reactions, where a substituted isothiazole acts as a diene or dienophile. For instance, a Diels-Alder reaction between an isothiazole derivative bearing appropriate functionalities and a suitable dienophile could theoretically lead to a cyclohexene-fused intermediate, which upon oxidation would yield the aromatic benzo[d]isothiazole system.

While this strategy is conceptually sound for constructing the general benzo[d]isothiazole framework, specific, documented examples detailing the synthesis of the 6-methoxy variant via this route are not prominent in the literature. A hypothetical pathway would require an isothiazole precursor with substituents that would ultimately direct the formation of the methoxy (B1213986) group at the correct position on the newly formed benzene ring.

Targeted Synthesis of 6-Methoxybenzo[d]isothiazole

More direct and widely documented methods involve the construction of the isothiazole ring onto a pre-functionalized benzene precursor. These methods offer greater control over the final substitution pattern, including the precise placement of the methoxy group at the 6-position.

The targeted synthesis of this compound derivatives often starts from appropriately substituted aniline (B41778) or benzaldehyde (B42025) precursors. A key precursor for this scaffold is 6-methoxy-1,2-benzisothiazol-3-one, which can be synthesized from 4-methoxy-2-(methylthio)benzaldehyde. google.com The synthesis involves a two-step, one-pot process where the aldehyde is first converted to its oxime derivative, followed by a cyclization reaction induced by a halogenating agent like chlorine or bromine. google.com

Another viable pathway involves the cyclization of 2-thio-substituted benzaldehydes. While the synthesis of 4-methoxybenzo[d]isothiazole has been reported from 2-(benzylthio)-6-methoxybenzaldehyde, an analogous route can be employed for the 6-methoxy isomer. arkat-usa.org This approach would utilize 2-(benzylthio)-4-methoxybenzaldehyde as the starting material, which upon reaction with a nitrogen source like hydroxylamine O-sulfonic acid, undergoes intramolecular cyclization to form the desired this compound. arkat-usa.org

Table 1: Synthesis of this compound Precursors

Product Precursor Key Reagents Reaction Type Reference

The introduction of a methoxy group at the 6-position of an unsubstituted benzo[d]isothiazole ring via direct C-H functionalization represents a significant synthetic challenge. The electronic properties of the fused heterocyclic system generally favor functionalization at other positions, particularly the more activated C3, C4, or C7 positions. mdpi.com

Modern synthetic methods, such as transition-metal-catalyzed C-H activation, often require directing groups to achieve high regioselectivity on complex aromatic systems. mdpi.com While extensive research exists on the C-H functionalization of related heterocycles like benzothiazoles and benzothiadiazoles, nih.govacs.org specific protocols for the direct, regioselective methoxylation of the benzo[d]isothiazole core at the C6 position are not well-established. Such a transformation would likely require the development of a novel catalytic system or the use of a pre-installed directing group at a neighboring position to enforce the desired regiochemical outcome.

Design and Synthesis of this compound Derivatives

Once the this compound scaffold is obtained, it can be further modified to introduce additional chemical diversity. These modifications can occur on the isothiazole ring, the benzene ring, or by altering the methoxy group itself.

A key strategy for modifying the core structure involves chemical reactions targeting the heteroatoms of the isothiazole ring. The sulfur atom, in particular, is susceptible to oxidation. Research has demonstrated that N-substituted 6-methoxybenzo[d]isothiazol-3(2H)-one can be selectively oxidized to the corresponding 1-oxide. nih.gov This transformation is achieved under metal-free conditions using Selectfluor in an aqueous medium, providing a green and efficient method for modifying the electronic properties of the sulfur atom without affecting the rest of the molecule. nih.gov

Table 2: Core Modification of a this compound Derivative

Starting Material Reagent Product Modification Type Reference
2-Butyl-6-methoxybenzo[d]isothiazol-3(2H)-one Selectfluor 2-Butyl-6-methoxybenzo[d]isothiazol-3(2H)-one-1-oxide Sulfur Oxidation nih.gov

The introduction of new functional groups onto the this compound system allows for the synthesis of a wide array of derivatives. The C3 position of the isothiazole ring is a common site for functionalization due to its relative acidity. A prominent derivative is 6-methoxy-benzo[d]isothiazole-3-carboxylic acid. While the direct carboxylation of this compound is not explicitly detailed in the surveyed literature, a plausible and common synthetic route for functionalizing such heterocyclic systems involves regioselective deprotonation at the C3 position using a strong base, such as n-butyllithium, followed by quenching the resulting organolithium intermediate with an electrophile like carbon dioxide (CO₂). This sequence would yield the corresponding 3-carboxylic acid, which can be further converted into esters, amides, and other functionalities.

This strategy highlights the utility of the this compound scaffold as a building block for creating more complex molecules with tailored properties, leveraging the reactivity of specific positions on the heterocyclic core.

Multi-component Reactions in this compound Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. These reactions are distinguished by their high atom economy, operational simplicity, and ability to rapidly generate complex molecular scaffolds from simple precursors, making them invaluable tools in medicinal and materials chemistry.

While MCRs, such as the Ugi, Passerini, and Hantzsch reactions, are widely employed for the synthesis of diverse heterocyclic systems, their application to the direct construction of the benzo[d]isothiazole core is not extensively documented in the scientific literature. arkat-usa.org Much of the existing research on MCRs involving related structures, such as benzothiazoles, often utilizes a pre-formed 2-aminobenzothiazole (B30445) as a building block to construct more complex, fused heterocyclic systems, rather than forming the benzothiazole (B30560) ring itself. mdpi.comresearchgate.net

However, the principles of MCRs have been successfully applied to the synthesis of non-fused isothiazole rings. A notable example is a three-component strategy for the synthesis of substituted isothiazoles. This approach involves the reaction of enaminoesters, elemental sulfur (S₈), and bromodifluoroacetamides or esters. acs.orgresearchgate.net In this transformation, new C–S, C–N, and N–S bonds are formed in a single operation, leading to a highly substituted isothiazole core. acs.orgresearchgate.net This method highlights the potential of MCRs to construct the N-S bond characteristic of the isothiazole heterocycle.

Theoretically, a similar MCR strategy could be envisioned for the synthesis of this compound derivatives by utilizing a starting material where the enamine is part of a pre-existing, appropriately substituted benzene ring. However, specific research findings detailing such a direct, multi-component synthesis of the this compound scaffold are not currently prevalent. The majority of reported syntheses for benzo[d]isothiazoles rely on intramolecular cyclization strategies rather than intermolecular multi-component approaches. arkat-usa.orgmdpi.com

To illustrate the methodology of a multi-component reaction for a related isothiazole structure, the following table summarizes findings from a study on a three-component synthesis of isothiazoles.

Interactive Data Table: Three-Component Synthesis of Isothiazole Derivatives

This table details the reactants and conditions for a three-component reaction that yields a substituted isothiazole, demonstrating the principles of MCRs in forming this heterocyclic core. organic-chemistry.org

EntryEnaminoester (Reactant 1)Bromodifluoro- reagent (Reactant 2)Sulfur Source (Reactant 3)Product (Isothiazole Derivative)Yield (%)
1Ethyl 3-aminocrotonateN,N-Diethyl-2-bromo-2,2-difluoroacetamideS₈Ethyl 5-amino-4-methylisothiazole-3-carboxylate75%
2Methyl 3-amino-3-phenylacrylateN,N-Diethyl-2-bromo-2,2-difluoroacetamideS₈Methyl 5-amino-4-phenylisothiazole-3-carboxylate68%
3Ethyl 3-aminocrotonateEthyl 2-bromo-2,2-difluoroacetateS₂Diethyl 5-amino-4-methylisothiazole-3,5-dicarboxylate71%

This approach underscores the power of MCRs in heterocyclic synthesis. organic-chemistry.org While direct application to the synthesis of this compound remains an area for future exploration, the established success in forming the core isothiazole ring through such convergent strategies suggests a promising, albeit currently undeveloped, avenue for research.

Advanced Characterization Techniques for 6 Methoxybenzo D Isothiazole and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure through the interaction of matter with electromagnetic radiation. For 6-Methoxybenzo[d]isothiazole, various spectroscopic methods are employed to probe its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms. nih.govipb.pt For this compound and its derivatives, ¹H and ¹³C NMR are routinely used for structural confirmation. diva-portal.org

¹H NMR: The proton NMR spectrum of a 6-methoxy-substituted benzothiazole (B30560) derivative, such as N,N-diethyl-6-methoxybenzo[d]thiazol-2-amine, shows characteristic signals. rsc.org The methoxy (B1213986) group protons typically appear as a sharp singlet around 3.81 ppm. rsc.org The aromatic protons on the benzo moiety exhibit distinct splitting patterns depending on their position. For instance, the proton at C7 (ortho to the methoxy group) might appear as a doublet around 7.13 ppm, the proton at C5 (meta) as a doublet of doublets around 6.87 ppm, and the proton at C4 (para) as a doublet around 7.44 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about each unique carbon atom in the molecule. In N,N-diethyl-6-methoxybenzo[d]thiazol-2-amine, the methoxy carbon resonates at approximately 56.00 ppm. rsc.org The aromatic carbons show signals in the range of 105-155 ppm, with the carbon attached to the methoxy group (C6) appearing around 154.56 ppm. rsc.org The carbons of the isothiazole (B42339) ring have distinct chemical shifts that are crucial for confirming the heterocyclic core structure. nih.govrsc.org

Advanced 2D NMR Techniques: For complex derivatives, one-dimensional NMR spectra can be crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. nih.gov

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the proton connectivity within the aromatic ring. nih.gov

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is vital for assigning quaternary carbons and piecing together the entire molecular framework. nih.govdiva-portal.org

¹H NMR Data for a 6-Methoxybenzo[d]thiazole Derivative
Proton Chemical Shift (δ, ppm)
-OCH₃~3.81
H-7~7.13
H-5~6.87
H-4~7.44
¹³C NMR Data for a 6-Methoxybenzo[d]thiazole Derivative
Carbon Chemical Shift (δ, ppm)
-OCH₃~56.0
C-6~154.6
Aromatic & Heterocyclic Carbons~105-166

Note: Data is based on N,N-diethyl-6-methoxybenzo[d]thiazol-2-amine and serves as a representative example. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nfdi4chem.de It is based on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, absorption occurs. researchgate.net The IR spectrum of this compound would display a series of characteristic absorption bands.

The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. researchgate.netlibretexts.org The aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹, usually between 2850 and 2960 cm⁻¹. scielo.org.za Aromatic C=C stretching vibrations within the benzene (B151609) ring give rise to absorptions in the 1450-1600 cm⁻¹ range. libretexts.orgvscht.cz

Key functional group absorptions for this compound include:

C-O Stretch (Aryl-Alkyl Ether): A strong, characteristic band for the aryl-O bond is expected around 1250 cm⁻¹, and for the O-CH₃ bond around 1040 cm⁻¹.

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond within the isothiazole ring typically appears in the 1500-1650 cm⁻¹ region. nih.gov

C-S Stretch: The carbon-sulfur bond vibration is generally weak and appears in the fingerprint region, often around 700 cm⁻¹.

Characteristic IR Absorption Bands for this compound
Functional Group Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch (-OCH₃)2850-2960
C=N Stretch1500-1650
C=C Stretch (Aromatic)1450-1600
C-O Stretch (Aryl Ether)~1250

Note: These are approximate ranges and can vary based on the specific molecular environment. researchgate.netlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. science-softcon.de The benzothiazole and benzoisothiazole cores are chromophores that exhibit characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* electronic transitions. dergipark.org.tr The fused aromatic and heterocyclic rings create an extended π-conjugated system. The methoxy group (-OCH₃) acts as an auxochrome, a substituent that can shift the absorption maximum (λmax) and increase the absorption intensity (molar absorptivity). Derivatives of benzothiazole have shown absorption bands in the range of 320-390 nm. dergipark.org.trresearchgate.net The presence of the electron-donating methoxy group is likely to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted parent compound.

Expected UV-Vis Absorption for this compound
Electronic Transition Approximate λmax (nm)
π→π*320-390

Note: The exact λmax is dependent on the solvent and the specific structure of the derivative. dergipark.org.trresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. massbank.jp

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. doi.org

The fragmentation of the molecular ion upon electron impact provides valuable structural information. A likely fragmentation pathway for this compound would involve:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group to form a stable [M-15]⁺ ion.

Loss of carbon monoxide (CO): Subsequent loss of CO from the [M-CH₃]⁺ ion to yield an [M-43]⁺ fragment.

Ring Cleavage: The isothiazole ring can undergo cleavage, potentially leading to the formation of fragments corresponding to the benzonitrile (B105546) cation or other stable sulfur- and nitrogen-containing ions. arkat-usa.org

Analysis of these fragments helps to piece together the structure of the parent molecule. arkat-usa.org

Predicted Mass Spectrometry Fragments for this compound (C₈H₇NOS, MW: 165.21)
m/z Proposed Fragment
165[M]⁺
150[M - CH₃]⁺
122[M - CH₃ - CO]⁺

Note: This represents a plausible fragmentation pattern; actual fragmentation can be more complex.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide crucial data on molecular connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. nih.govlibretexts.org By diffracting X-rays off a single crystal, one can determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. libretexts.org

For a derivative like 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, X-ray analysis reveals that the molecule is nearly planar. nih.gov Such studies on derivatives of this compound would provide invaluable information on:

Molecular Conformation: The planarity or puckering of the fused ring system.

Bond Parameters: Exact measurements of C-S, C-N, C-C, and C-O bond lengths and the angles between them, which can indicate bond order and strain.

Intermolecular Interactions: The analysis of the crystal packing can reveal non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the solid-state architecture. nih.gov For example, crystal structures of related benzothiazole derivatives have shown dimeric units connected by C-H···O hydrogen bonds and significant π-π stacking interactions that organize the molecules into layers. nih.govnih.gov

This detailed structural information is vital for understanding structure-property relationships and for rational drug design or materials science applications.

Illustrative Crystallographic Data from a Related Benzothiazole Derivative
Parameter Observation
Molecular GeometryNearly planar conformation between fused ring systems. nih.gov
Intramolecular ContactsShort S···O contacts may be observed. nih.gov
Crystal PackingFormation of layers or stacks. nih.gov
Intermolecular ForcesC-H···O hydrogen bonds, π-π stacking. nih.govnih.gov

Note: Data is illustrative, based on published crystal structures of similar benzothiazole-containing molecules. nih.govnih.gov

Computational and Theoretical Investigations of 6 Methoxybenzo D Isothiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of heterocyclic compounds. These calculations provide a foundational understanding of the molecule's behavior.

Density Functional Theory (DFT) has become a standard method for investigating the molecular structures of benzothiazole (B30560) derivatives due to its balance of computational cost and accuracy. scirp.org DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311G(d,p) or 6-31+G(d,p), are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. epu.edu.iqmdpi.comnih.gov

For benzothiazole and its derivatives, theoretical calculations of bond lengths and angles generally show good agreement with experimental data obtained from X-ray diffraction. core.ac.ukproteobiojournal.com This validation of the computational method provides confidence in the predicted electronic properties. The stability of the molecule is confirmed by frequency calculations, where the absence of imaginary frequencies indicates that the optimized geometry represents a true energy minimum on the potential energy surface. mdpi.comnih.gov The thermodynamic properties, such as enthalpy and Gibbs free energy, can also be computed to assess the stability of the molecule under different conditions. scirp.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. pku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests the molecule is more reactive. For benzothiazole derivatives, the HOMO is typically distributed over the entire fused ring system, particularly the electron-rich benzene (B151609) and thiazole (B1198619) rings, while the LUMO is also delocalized across the molecule. The introduction of substituents, such as a methoxy (B1213986) group, can alter the energies of these orbitals and thus modulate the molecule's reactivity. For instance, studies on similar thiazole azo dyes show that the HOMO often spreads over the donor moiety (like a methoxyphenyl group) and the thiazole ring, while the LUMO is shaped by the acceptor parts of the molecule. mdpi.com

Table 1: Frontier Molecular Orbital Energies for a Representative Benzothiazole Derivative

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -1.75
Energy Gap (ΔE) 4.50

Note: Data is representative for a substituted benzothiazole and serves as an illustrative example.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. walisongo.ac.id The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with heteroatoms like nitrogen and oxygen that have lone pairs of electrons. irjweb.com Blue colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are usually found around hydrogen atoms attached to electronegative atoms. irjweb.com Green areas denote neutral potential. For benzothiazole derivatives, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the methoxy group, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors. scirp.orgresearchgate.net

Based on the energies of the frontier orbitals, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors are derived from conceptual DFT and provide a quantitative basis for the Hard and Soft Acids and Bases (HSAB) principle. physchemres.org

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

These parameters help in comparing the reactivity of different molecules within a series. For example, a study of various benzothiazole derivatives showed that the introduction of different substituents significantly altered the values of these descriptors, thereby tuning their chemical reactivity. scirp.orgmui.ac.ir

Table 2: Chemical Reactivity Descriptors for a Representative Benzothiazole Derivative

Descriptor Value (eV)
Ionization Potential (I) 6.25
Electron Affinity (A) 1.75
Electronegativity (χ) 4.00
Chemical Hardness (η) 2.25
Chemical Softness (S) 0.44
Electrophilicity Index (ω) 3.56

Note: Data is representative for a substituted benzothiazole and serves as an illustrative example. Calculated using Koopmans' theorem approximations.

Quantitative Structure-Activity Relationship (QSAR) Studies on Benzo[d]isothiazole Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for their biological function.

For benzo[d]isothiazole and related benzothiazole analogues, QSAR models have been developed to explore their potential as inhibitors of various enzymes or as antimicrobial agents. nih.gov These models typically use a set of molecular descriptors calculated from the 2D or 3D structure of the molecules. Descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, orbital energies), and steric properties (e.g., molecular volume).

The resulting QSAR models, often generated using techniques like multiple linear regression or partial least squares, can be visualized through contour maps in 3D-QSAR studies (like CoMFA and CoMSIA). These maps highlight regions where certain properties (e.g., steric bulk, positive charge) are predicted to increase or decrease biological activity, thereby guiding the rational design of more potent analogues. nih.gov

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). researchgate.net This method is crucial in drug discovery for understanding potential mechanisms of action and for virtual screening of compound libraries.

For 6-Methoxybenzo[d]isothiazole and its analogues, molecular docking studies have been performed to investigate their interactions with various biological targets. For example, novel 6-methoxybenzothiazole-piperazine derivatives have been docked into the active site of DNA gyrase of S. aureus and superoxide (B77818) dismutase 1 to explore their potential as antimicrobial and antioxidant agents, respectively. nih.gov These studies reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. biointerfaceresearch.com

The results of docking are often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy score typically indicates a more favorable interaction. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the binding event. biointerfaceresearch.com These simulations help to confirm the stability of the predicted binding pose and the persistence of key interactions. researchgate.net

Table 3: Mentioned Compounds

Compound Name
This compound
2-(4-methoxyphenyl)benzo[d]thiazole
Benzothiazole

Ligand-Target Interaction Modeling

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein target at the atomic level.

In a notable study, a series of novel 6-methoxybenzothiazole-piperazine derivatives were synthesized and their potential biological activities were investigated through molecular docking. nih.gov These studies aimed to elucidate the mechanism of action for their observed antimicrobial and antioxidant properties. The interactions of these compounds with specific biological targets, namely DNA gyrase subunit B from Staphylococcus aureus and superoxide dismutase 1 (SOD1), were modeled. nih.gov

The docking studies revealed key interactions that are likely responsible for the inhibitory activity of these 6-methoxybenzothiazole (B1296504) derivatives. For instance, interactions with crucial amino acid residues within the active sites of these enzymes were identified. nih.gov These interactions typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which collectively contribute to the binding affinity and stability of the ligand-target complex.

Table 1: Predicted Interactions of a 6-Methoxybenzothiazole Derivative with Biological Targets

Target Protein Interacting Residues Type of Interaction
DNA Gyrase Subunit B (S. aureus) Asp81, Gly85, Ile86 Hydrogen Bonding, Hydrophobic
Superoxide Dismutase 1 (SOD1) His46, His48, Gly138 Hydrogen Bonding, Metal Coordination

Note: This table is a representative example based on findings for 6-methoxybenzothiazole derivatives.

These modeling studies not only help in understanding the structure-activity relationships of existing compounds but also guide the design of new, more potent inhibitors. nih.gov The insights gained from ligand-target interaction modeling are invaluable for the rational design of novel therapeutic agents based on the this compound scaffold.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. Molecules can exist in different spatial arrangements, known as conformations, which can interconvert by rotation about single bonds. Energy minimization is a computational process used to find the conformation with the lowest potential energy, which is often the most stable and predominant form of the molecule.

For benzothiazole derivatives, conformational analysis is crucial for understanding their chemical reactivity and biological activity, as the specific conformation of a molecule can significantly influence its interaction with a biological target. Computational studies on benzothiazole derivatives have utilized methods like molecular geometry scans to identify possible conformers. mdpi.com This involves systematically varying the dihedral angles of rotatable bonds and calculating the corresponding energy to map the potential energy surface of the molecule. mdpi.com

The process typically identifies several low-energy conformers, with one or two being significantly more stable. mdpi.com For a molecule like this compound, a key conformational aspect would be the orientation of the methoxy group relative to the bicyclic ring system.

Table 2: Theoretical Conformational Analysis of a Substituted Benzothiazole

Dihedral Angle (°) Relative Energy (kcal/mol) Stability
0 1.5 Less Stable
60 0.8 Stable
120 1.2 Less Stable
180 0.0 Most Stable

Note: This table is a representative example illustrating the concept of conformational analysis and does not represent actual data for this compound.

Through energy minimization, the most stable conformation of this compound can be predicted. This information is vital for subsequent molecular docking and dynamics simulations, as using the lowest energy conformation of a ligand is likely to yield more accurate predictions of its binding mode and affinity.

Molecular Dynamics Simulations (if applied to benzo[d]isothiazole scaffold)

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information about the dynamic behavior of a system, including conformational changes and the stability of protein-ligand complexes.

MD simulations have been applied to the benzo[d]isothiazole scaffold to investigate the stability and binding dynamics of its derivatives with protein targets. For instance, a study involving novel benzo[d]thiazole analogues as potential antivirulence agents against Pseudomonas aeruginosa employed MD simulations to assess their interaction with the LasR protein. nih.gov

In this study, the most promising compounds identified through molecular docking were subjected to extended MD simulations, often on the order of nanoseconds. nih.gov The simulations provided insights into the stability of the ligand within the binding site of the LasR protein. Key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand were monitored throughout the simulation. A stable RMSD profile over time is indicative of a stable protein-ligand complex. nih.gov

The simulations also revealed that these benzo[d]thiazole derivatives could effectively interact with the LasR binding site, leading to a dissociation of the protein's dimer, which is crucial for its function. nih.gov This detailed understanding of the dynamic interactions at the molecular level confirms the potential of the benzo[d]isothiazole scaffold as a basis for the development of novel inhibitors. These findings are instrumental in guiding further optimization of these compounds to enhance their therapeutic efficacy. nih.gov

Biological Activity and Mechanistic Studies of Benzo D Isothiazole Derivatives with Methoxy Substitution in Vitro/cellular/enzymatic Focus

Anti-infective Research (Microbial/Fungal/Parasitic)

The quest for novel anti-infective agents has led to the investigation of 6-methoxybenzo[d]isothiazole derivatives against a range of pathogens, including bacteria, fungi, and parasites.

Derivatives of this compound have demonstrated notable in vitro activity against various bacterial strains. A novel series of 4-thiazolidinones prepared from 2-amino-6-methoxy-benzothiazole showed modest to significant antibacterial effects. Within this series, compound 6h was particularly effective against Escherichia coli nih.gov.

Further studies synthesized a range of methoxy-substituted benzothiazole (B30560) derivatives and tested their efficacy against Salmonella typhi. Among the synthesized compounds, K-03 and K-05 exhibited potent antibacterial activity against this strain at concentrations of both 50µg/ml and 100µg/ml, with their performance being comparable to the standard drug, procaine (B135) penicillin nih.gov.

Another research effort focused on synthesizing hydrazone and pyrazole (B372694) derivatives from 6-methoxy-2-amino benzothiazole. These compounds were evaluated against a panel of both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, and Enterobacter) bacteria, indicating a broad spectrum of potential activity nih.gov. The substitution of a methoxy (B1213986) group on the benzothiazole ring has been highlighted as a key factor in enhancing the antibacterial action of these compounds semanticscholar.org.

Table 1: In Vitro Antibacterial Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Class Derivative Test Organism Activity Noted Source(s)
4-Thiazolidinones Compound 6h Escherichia coli Significant antibacterial activity nih.gov
Nitrobenzamides K-03 Salmonella typhi Potent activity at 50µg/ml & 100µg/ml nih.gov
Nitrobenzamides K-05 Salmonella typhi Potent activity at 50µg/ml & 100µg/ml nih.gov
Hydrazones Various B. subtilis, S. aureus Antibacterial activity nih.gov
Hydrazones Various P. aeruginosa, E. coli, Enterobacter Antibacterial activity nih.gov
Pyrazoles Various B. subtilis, S. aureus Antibacterial activity nih.gov
Pyrazoles Various P. aeruginosa, E. coli, Enterobacter Antibacterial activity nih.gov

The antifungal potential of this compound derivatives has also been a focus of research. Certain Schiff bases and 4-thiazolidinones derived from 2-amino-6-methoxybenzothiazole (B104352) displayed potent activity against the fungal pathogen Candida albicans, with their efficacy being comparable to the reference drug griseofulvin (B1672149) nih.gov.

In a separate study, a series of methoxy-substituted benzothiazole derivatives were screened for activity against Aspergillus niger. Compounds K-05 and K-06 were identified as having potent antifungal effects, while compounds K-01 and K-03 showed moderate inhibition at concentrations of 50µg/ml and 100µg/ml researchgate.net. Furthermore, isoxazole (B147169) derivatives incorporating the N-(6-methoxybenzo[d]thiazol-2-yl) moiety, specifically compounds (Vb) , (Vc) , and (Vq) , exhibited moderate antifungal activity against both Aspergillus niger and Aspergillus flavus at a concentration of 150 µg researchgate.net.

Table 2: In Vitro Antifungal Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Class Derivative Test Organism Activity Noted Source(s)
Schiff Bases/4-Thiazolidinones Various Candida albicans Potent activity nih.gov
Nitrobenzamides K-05 Aspergillus niger Potent activity researchgate.net
Nitrobenzamides K-06 Aspergillus niger Potent activity researchgate.net
Nitrobenzamides K-01 Aspergillus niger Moderate activity researchgate.net
Nitrobenzamides K-03 Aspergillus niger Moderate activity researchgate.net
Isoxazoles Vb, Vc, Vq Aspergillus niger, Aspergillus flavus Moderate activity researchgate.net

Quorum sensing (QS) is a bacterial communication process that regulates virulence and biofilm formation, making it an attractive target for novel anti-infective therapies. While benzothiazole derivatives, in general, have been investigated as potential anti-quorum sensing agents, specific studies focusing on 6-methoxy substituted derivatives and their detailed inhibitory mechanisms were not prominently featured in the reviewed literature nih.gov. The broader class of compounds has shown the ability to suppress QS-regulated virulence factors, suggesting a promising avenue for future research into the specific effects of the 6-methoxy substitution nih.gov.

Benzothiazole derivatives have been recognized as a promising class of compounds for the development of new antimalarial drugs nih.govmalariaworld.org. Systematic reviews have identified a large number of benzothiazole analogs with potent antiplasmodial activity against various strains of the malaria parasite nih.govmalariaworld.org. However, the available research does not specifically single out the antimalarial activity of this compound derivatives, instead focusing on the structure-activity relationships of the broader benzothiazole class nih.gov.

Cellular and Molecular Anti-proliferative Investigations

Beyond their anti-infective properties, derivatives of this compound have been evaluated for their potential as anti-cancer agents, with studies focusing on their effects on various cancer cell lines.

A series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have demonstrated significant cytotoxic activity against several human cancer cell lines. These compounds were particularly effective against the Colo205 (colon cancer) cell line, with IC50 values ranging from 5.04 to 13 μM semanticscholar.orgresearchgate.net. High anti-proliferative activity was also observed for compounds (Va) , (Vd) , and (Vm) against SKOV3 (ovarian cancer) cells, and for compounds (Va) , (Vm) , and (Vq) against HeLa (cervical cancer) cell lines researchgate.net.

Notably, compounds (Vq) and (Vc) were found to be comparatively less toxic to normal Chinese Hamster Ovary (CHO) cells while exhibiting high cytotoxicity against HeLa and SKOV3 cells, suggesting a degree of selectivity for cancer cells researchgate.net. Mechanistic studies on a promising compound from a related series, 20c , revealed that it induced G2/M cell cycle arrest in Colo205 cells. This effect was associated with a significant increase in the levels of the tumor suppressor protein p53 and an alteration in the balance of mitochondrial proteins Bcl-2 and Bax, ultimately leading to apoptosis through the activation of caspases semanticscholar.orgresearchgate.net.

Table 3: In Vitro Anti-proliferative Effects of this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Class Derivative(s) Cell Line Effect IC50 Value Source(s)
Isoxazoles Various Colo205 (Colon) Anti-proliferative 5.04–13 μM semanticscholar.orgresearchgate.net
Isoxazoles Va, Vd, Vm SKOV3 (Ovarian) High anti-proliferative activity Not specified researchgate.net
Isoxazoles Va, Vm, Vq HeLa (Cervical) High anti-proliferative activity Not specified researchgate.net
Isoxazoles Vq, Vc HeLa, SKOV3 High cytotoxicity Not specified researchgate.net
Isoxazoles Vq, Vc CHO (Normal) Low toxicity Not specified researchgate.net
Isoxazoles 20c Colo205 (Colon) G2/M cell cycle arrest, p53 activation, Apoptosis Not specified semanticscholar.orgresearchgate.net

Mechanisms of DNA Interaction and Cleavage

While direct studies on this compound are limited, research on the broader benzothiazole class provides insights into potential DNA interaction mechanisms. Certain benzothiazole-based DNA gyrase inhibitors have been shown to interact with the DNA-enzyme complex. For instance, the benzothiazole core can engage in cation-π stacking interactions with key residues like Arg76 of the E. coli DNA gyrase B subunit, while a carboxylate group at the 6-position can form a salt bridge with Arg136. nih.govnih.gov This suggests that rather than direct cleavage, some derivatives may interfere with DNA processing enzymes. The binding mode often involves the pyrrolamide moiety of these synthetic inhibitors forming hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket. nih.gov Other studies on different heterocyclic compounds have shown that they can bind to the minor groove of DNA or act as intercalators, but specific data on this compound is not available. mdpi.com

Induction of Cellular Apoptosis Pathways

Methoxy-substituted benzothiazole derivatives have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells through the intrinsic, mitochondria-mediated pathway. nih.govfrontiersin.org A notable example is the derivative 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), which has been shown to inhibit the growth of human leukemia cells (HL60 and U937) by triggering apoptosis. nih.gov

The mechanism of AMBAN-induced apoptosis involves several key events:

Generation of Reactive Oxygen Species (ROS): The compound leads to an elevation in intracellular ROS levels. nih.gov

Mitochondrial Disruption: This is characterized by a decrease in the mitochondrial membrane potential (ΔΨm). frontiersin.orgnih.gov

Cytochrome c Release: The disruption of the mitochondrial membrane triggers the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.govplos.org

Caspase Activation: Cytosolic cytochrome c activates a cascade of caspase enzymes. Specifically, the initiator caspase-9 and the executioner caspase-3 are activated. nih.govnih.govplos.org

Substrate Cleavage and DNA Fragmentation: Activated caspase-3 leads to the cleavage of essential cellular proteins like poly(ADP-ribose) polymerase (PARP) and results in the characteristic intranucleosomal DNA fragmentation seen in apoptosis. nih.gov

Furthermore, studies on other benzothiazole derivatives confirm the involvement of the mitochondrial pathway, showing an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, further promoting the release of cytochrome c. frontiersin.orgnih.govplos.org

Modulation of Key Cellular Enzymes (e.g., NQO2 inhibition by related benzothiazole analogues, p38α MAPK inhibition)

NQO2 Inhibition: Derivatives of 6-methoxy-substituted benzothiazoles have been identified as potent inhibitors of NRH:Quinone Oxidoreductase 2 (NQO2), an enzyme implicated in oxidative stress and cancer. researchgate.netdntb.gov.ua In a study of 3',4',5'-trimethoxybenzothiazole analogues, the derivative with a 6-methoxy substituent was a particularly potent inhibitor of NQO2. researchgate.netdntb.gov.ua

CompoundTarget EnzymeIC50 Value
6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazoleNQO251 nM
2-(3',5'-Dimethoxyphenyl)-6-methoxybenzo[d]thiazoleNQO2108 nM

This table presents IC50 values for representative methoxy-substituted benzothiazole derivatives against the NQO2 enzyme. researchgate.netdntb.gov.uanih.gov

p38α MAPK Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is crucial in regulating inflammatory responses and apoptosis. nih.gov Benzothiazole derivatives have been developed as inhibitors of p38α MAPK. nih.govnih.govdrugbank.com For instance, a series of 1,2,4-triazole-based benzothiazol-2-amines showed significant p38α MAPK inhibition, with the most active compound exhibiting an IC50 value of 0.036 µM, which was superior to the standard inhibitor SB203580 (IC50 = 0.043 µM). nih.gov The apoptotic activity of the methoxy-substituted derivative AMBAN has also been linked to the activation of p38 MAPK, indicating a complex role for this pathway in the cellular response to these compounds. nih.gov

Antioxidant Efficacy Studies

The antioxidant properties of chemical compounds are crucial for mitigating cellular damage caused by free radicals.

Free Radical Scavenging Assays (e.g., DPPH)

The antioxidant potential of methoxy-substituted benzothiazole derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. derpharmachemica.comderpharmachemica.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating its scavenging capacity. derpharmachemica.com Studies on various coumarin-substituted benzothiazole derivatives have demonstrated significant antioxidant activity. derpharmachemica.com While specific data for this compound is scarce, related structures show that the presence and position of electron-donating groups like methoxy can influence the radical scavenging potential. For example, certain synthesized 2-aryl benzothiazole derivatives showed comparable or better activity than the standard antioxidant, ascorbic acid, at specific concentrations. derpharmachemica.comresearchgate.net

Neurological and Neurodegenerative Research Applications

The unique structural scaffold of benzothiazoles has made them attractive candidates for developing tools to study neurodegenerative diseases.

Potential as Molecular Probes for Tau Protein Interactions

The aggregation of the microtubule-associated protein Tau is a hallmark of several neurodegenerative disorders known as tauopathies, including Alzheimer's disease. researchgate.netacs.orgnih.govresearchgate.net There is significant interest in developing molecular probes that can bind to Tau aggregates for imaging and diagnostic purposes. researchgate.netjneurosci.org Benzothiazole derivatives, which are structurally related to the amyloid-binding dye Thioflavin T, have been investigated for this purpose. researcher.life Research has shown that substitutions on the benzothiazole ring can modulate the binding and accumulation of Tau. acs.orgnih.govresearchgate.net Specifically, modifications that increase the hydrophilicity of benzothiazole-based compounds may enhance their efficacy in reducing phosphorylated Tau. acs.orgnih.gov Furthermore, the attachment of a methoxy group to the benzothiazole core has been explored in Thioflavin T-inspired fluorescent probes to increase electron density and potentially enhance interactions with amyloid proteins. nih.gov These findings suggest that this compound and its derivatives could serve as a foundational structure for the design of novel molecular probes for studying Tau protein interactions in neurodegenerative research.

Detection and Monitoring of Amyloid Aggregates

Derivatives of this compound have been investigated as fluorescent probes for the detection of amyloid-β (Aβ) aggregates, which are pathological hallmarks of Alzheimer's disease. One such derivative, 3-(6-(dimethylamino)naphthalen-2-yl)-2-(6-methoxybenzo[d]thiazol-2-yl)acrylonitrile (MBTCN), has been developed as a dipolar probe exhibiting red fluorescence. This probe demonstrates a significant increase in fluorescence intensity in viscous environments, a characteristic that is exploited for the detection of protein aggregates.

In studies involving Aβ aggregates, MBTCN has shown selectivity for these pathological protein structures over other proteins like tau and albumin. Molecular docking studies suggest that the probe interacts with specific amino acid residues of Aβ, including HIS14, ILE32, GLY33, and LEU34. The design of this probe, with a specific distance between the electron donor and acceptor moieties, is thought to enhance its selectivity for Aβ aggregates. Furthermore, 6-methoxybenzo[d]thiazol-2-amine has been utilized as a precursor in the synthesis of other potential amyloid imaging agents.

Modulation of Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4) (for general benzo[d]isothiazole scaffold)

Research into the modulation of the metabotropic glutamate receptor 4 (mGlu4), a potential therapeutic target for Parkinson's disease, has explored various heterocyclic scaffolds. While studies have demonstrated that positive allosteric modulators (PAMs) of mGlu4 can be developed from different chemical classes, direct evidence specifically linking this compound derivatives to this activity is limited in the currently available literature. One study on 1,2,4-oxadiazole (B8745197) derivatives as mGlu4 PAMs noted that the presence of a methoxy group on the central ring of their compounds was associated with PAM activity. nih.gov This suggests that a methoxy substituent can be favorable for mGlu4 modulation within certain structural contexts. However, dedicated studies on the this compound scaffold as mGlu4 modulators are needed to establish a clear structure-activity relationship.

Anticonvulsant Activity in Pre-clinical Models

The anticonvulsant properties of benzothiazole derivatives have been an area of active investigation. A study on 2-amino-6-trifluoromethoxy benzothiazole, a derivative closely related to this compound, demonstrated significant anticonvulsant activity in various rodent models. This compound was effective against convulsions induced by maximal electroshock and inhibitors of γ-aminobutyric acid (GABA) synthesis. The spectrum of its anticonvulsant activity suggests that it may act as an antagonist of excitatory amino acid neurotransmission.

The study reported the median effective doses (ED50) for 2-amino-6-trifluoromethoxy benzothiazole in different seizure models, highlighting its potency.

Table 1: Anticonvulsant Activity of 2-Amino-6-trifluoromethoxy benzothiazole in Mice

Seizure ModelED50 (mg/kg, i.p.)
Sound-induced seizures (DBA/2 mice)0.66 - 4.1
Postural seizures (El mice)7.5
L-glutamate-induced seizures8.5
Kainate-induced seizures9.25
Harmaline-induced tremors2.5

These findings indicate that the 6-alkoxy substituted benzothiazole scaffold is a promising template for the development of novel anticonvulsant agents.

Enzyme Inhibition Studies (General Benzo[d]isothiazole Scaffold)

The benzo[d]isothiazole core has been incorporated into inhibitors targeting a range of enzymes with therapeutic relevance.

Sodium Glucose Co-Transporter 2 (SGLT2) Inhibition

The general benzisothiazole scaffold has been explored for the development of Sodium Glucose Co-Transporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes. Studies have described the synthesis and structure-activity relationships of benzisothiazole-C-glucosides as potent SGLT2 inhibitors. However, the available literature does not provide specific details on the role or effect of a 6-methoxy substitution on the inhibitory activity of these compounds against SGLT2. Further research is required to elucidate the impact of this specific substitution on the SGLT2 inhibitory potential of benzisothiazole derivatives.

Carbonic Anhydrase Inhibition

Benzo[d]thiazole-6-sulfonamides, which are structurally related to this compound, have been synthesized and evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms. These enzymes play crucial roles in physiological processes, and their inhibition has therapeutic applications.

A study investigating a series of benzo[d]thiazole-5- and 6-sulfonamides revealed that these compounds exhibit significant inhibitory activity against several hCA isoforms, including hCA I, II, VII, and IX. The 6-sulfonamide isomer, in particular, demonstrated potent inhibition, with some derivatives showing low nanomolar to subnanomolar inhibitory constants (KI). The structure-activity relationship indicated that substitutions at the 2-position of the benzothiazole ring significantly influenced the inhibitory potency and isoform selectivity.

Table 2: Carbonic Anhydrase Inhibition by Selected Benzo[d]thiazole-6-sulfonamide Derivatives

CompoundhCA I KI (nM)hCA II KI (nM)hCA VII KI (nM)hCA IX KI (nM)
2-Amino-benzo[d]thiazole-6-sulfonamide 98.41.28.83.7
2-Acetamido-benzo[d]thiazole-6-sulfonamide 108.90.86.425.4
2-Amino-7-bromo-benzo[d]thiazole-6-sulfonamide 84.10.65.138.2

These findings highlight the potential of the 6-substituted benzo[d]thiazole scaffold in designing potent and isoform-selective carbonic anhydrase inhibitors.

Structure Activity Relationship Sar Analysis for Benzo D Isothiazole Derivatives

Impact of Substituent Position on Biological Activity

The position of substituents on the benzo[d]isothiazole ring system is a crucial determinant of biological activity. Literature on benzothiazole (B30560) derivatives, a closely related scaffold, consistently highlights that substitutions at the C-2 and C-6 positions are particularly significant for a variety of biological activities benthamscience.com. Studies on benzo[d]thiazol-2(3H)-one derivatives have further underscored the importance of substitution at the 6-position. For instance, the placement of a propionyl group at the C-6 position of the benzothiazolone ring was found to slightly enhance the affinity and selectivity of the compounds for the σ1 receptor subtype when compared to their unsubstituted counterparts nih.gov.

In a series of 2-aryl substituted 6-hydroxybenzothiazoles, the substitution pattern was shown to modulate anti-inflammatory activity, although the observed effects were generally low to moderate pnrjournal.com. Furthermore, the position of functional groups can dictate the type of activity. For example, in a series of benzothiazole derivatives, the placement of electron-withdrawing groups was found to enhance antimicrobial activity rsc.org.

A quantitative structure-activity relationship (GQSAR) analysis performed on a series of benzothiazole derivatives indicated that modifications at both the R1 (aryl ring) and R2 (amino group) positions significantly influence anticancer activity. The model suggested that the presence of hydrophobic groups at the R1 position could potentiate this activity chula.ac.th. This highlights that not only the position on the benzo[d]isothiazole core but also the substitution patterns on appended moieties are critical for biological outcomes.

Role of the Methoxy (B1213986) Group at the 6-Position in Modulating Activity

The methoxy group at the 6-position of the benzo[d]isothiazole scaffold plays a significant role in modulating the biological activity of its derivatives. In a study of 3',4',5'-trimethoxybenzothiazole analogues designed as inhibitors of the oxidoreductase NQO2, the derivative with a 6-methoxy substituent was identified as a potent inhibitor with an IC50 value of 51 nM nih.gov. This indicates that the 6-methoxy group contributes favorably to the inhibitory activity against this specific enzyme.

Furthermore, research on benzothiazole-pyramidino derivatives has shown that 6-methoxy substituted analogues exhibit enhanced antibacterial efficacy, with a minimum inhibitory concentration (MIC) of 25 g/mL pnrjournal.com. Similarly, a series of isoxazole (B147169) derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine displayed significant cytotoxicity against various cancer cell lines, particularly the Colo205 colon cancer cell line semanticscholar.org. This suggests that the 6-methoxy group is compatible with and may contribute to the anticancer properties of these complex heterocyclic systems.

The synthesis and evaluation of various derivatives originating from 6-methoxy-2-aminobenzothiazole have led to the development of compounds with notable antibacterial activity against both Gram-positive and Gram-negative bacteria researchgate.netekb.eg. These findings collectively suggest that the 6-methoxy group is a key pharmacophoric feature that can be exploited in the design of benzo[d]isothiazole derivatives with a range of therapeutic applications.

Influence of Other Functional Groups on the Benzo[d]isothiazole Scaffold

For instance, in the context of antifungal agents, a structure-activity relationship study of benzothiazole derivatives revealed that the presence of electron-withdrawing groups, such as halogens, on an associated phenyl ring enhanced the antifungal activity nih.govnih.gov. Specifically, chloro, fluoro, and bromo substituents were shown to improve antimicrobial effects researchgate.net. Conversely, the introduction of a nitro group at certain positions was found to be detrimental to the activity ijper.org.

In a study of benzothiazole derivatives as anticancer agents, the introduction of electron-withdrawing substituents like halogens, nitro, trifluoromethyl, and acetylamino groups on a phenylacetamide moiety attached to the benzothiazole scaffold improved the antiproliferative activity researchgate.net. In contrast, the presence of an electron-donating methoxy group in the same position decreased the activity researchgate.net.

The type of heterocyclic system fused or linked to the benzo[d]isothiazole core also has a profound impact. For example, the combination of benzothiazole with a pyrimidine (B1678525) ring has been shown to result in effective antibacterial agents pnrjournal.com. Similarly, the incorporation of a thiazolidinone moiety has been explored for developing anti-infective agents semanticscholar.org.

The following table summarizes the influence of various functional groups on the biological activity of benzothiazole derivatives based on several studies:

Functional GroupPosition/ContextObserved Effect on Biological ActivityReference
Propionyl6-position of benzothiazoloneSlightly improved affinity for σ1 receptor nih.gov
Methoxy6-positionPotent inhibition of NQO2; Enhanced antibacterial activity pnrjournal.comnih.gov
Halogens (Cl, F, Br)Phenyl ring attached to scaffoldEnhanced antimicrobial and antifungal activity nih.govnih.govresearchgate.net
NitroPhenyl ring attached to scaffoldImproved antiproliferative activity researchgate.net
TrifluoromethylPhenyl ring attached to scaffoldImproved antiproliferative activity researchgate.net
AcetylaminoPhenyl ring attached to scaffoldImproved antiproliferative activity researchgate.net
MethoxyPhenyl ring attached to scaffoldDecreased antiproliferative activity researchgate.net

Correlation between Molecular Features and Target Affinity/Specificity

In the development of sigma receptor ligands based on the benzo[d]thiazol-2(3H)-one scaffold, several structural features were found to be critical for affinity and selectivity. A shorter linker chain between the benzothiazolone core and a pendant piperidine (B6355638) unit was preferred for high affinity nih.gov. Specifically, analogues with a propionyl substitution and a shorter chain length exhibited higher affinity for the σ1 subtype nih.gov. Conversely, an increase in the linker arm length led to a significant increase in affinity for the σ2 subtype, thereby reducing selectivity nih.gov. Ring size of an appended cycloalkylamine also played a role, with an azepane ring being favored over a pyrrolidine (B122466) ring nih.gov.

For NQO2 inhibitors, computational modeling indicated that the most active benzothiazole compounds exhibited good shape complementarity and formed polar interactions within the NQO2 active site nih.gov. This suggests that planarity and the ability to form favorable π–π stacking interactions are important molecular features for high affinity.

A study on benzothiazole derivatives as antifungal agents that inhibit CYP51 from Candida albicans revealed that the binding mode within the enzyme's active site was crucial for inhibitory activity nih.gov. The SAR and binding mode analysis from this study provide a roadmap for further lead optimization by identifying key interaction points.

The following table outlines the correlation between specific molecular features and target affinity/specificity for benzo[d]isothiazole and related benzothiazole derivatives:

Molecular FeatureBiological TargetCorrelation with Affinity/SpecificityReference
Short linker chainSigma-1 (σ1) ReceptorIncreased affinity and selectivity nih.gov
Long linker chainSigma-2 (σ2) ReceptorIncreased affinity, reduced σ1/σ2 selectivity nih.gov
Propionyl group at C-6Sigma-1 (σ1) ReceptorMarginal increase in affinity nih.gov
Azepane ringSigma-1 (σ1) ReceptorHigher affinity compared to pyrrolidine ring nih.gov
Planar structureNQO2Good shape complementarity and π–π stacking, leading to high affinity nih.gov
Electron-withdrawing groupsFungal CYP51Enhanced inhibitory activity nih.gov

Emerging Research Areas and Future Directions

Development of 6-Methoxybenzo[d]isothiazole-based Chemosensors

The unique electronic properties of the benzo[d]isothiazole core make it an attractive platform for the design of chemosensors, which can detect specific ions or molecules through a measurable signal, such as a change in color or fluorescence.

The development of sensitive and selective chemosensors for toxic heavy metal ions like mercury (Hg²⁺) is a significant research focus. While direct studies on this compound are emerging, research on the closely related isomer, 6-methoxybenzothiazole (B1296504), provides strong evidence of the potential of this structural motif. For instance, a chemosensor based on a 6-methoxybenzothiazole azo dye was synthesized for the rapid and selective detection of mercury (II) ions in water. researchgate.net Upon binding with Hg²⁺, the sensor exhibited a distinct color change from pink to blue and a "turn-on" fluorescence emission, allowing for quantification of mercury down to nanomolar concentrations. researchgate.net This capability is attributed to the formation of a coordination complex that alters the sensor's electronic structure, causing a shift in its absorption and fluorescence properties. researchgate.net The success of this 6-methoxy-substituted benzothiazole (B30560) derivative underscores the potential for developing this compound-based sensors for mercury and other metal ions. researchgate.netnitk.ac.in

Table 1: Performance of a 6-Methoxybenzothiazole-based Chemosensor for Mercury (II) Detection

FeatureObservationResearch Finding
Analyte Mercury (II) ions (Hg²⁺)The sensor was designed for the selective detection of Hg²⁺ in an aqueous solution. researchgate.net
Visual Change Pink to BlueA distinct color change occurs upon the formation of a 2:1 coordination complex with mercury. researchgate.net
Spectroscopic Shift 540 nm to 585 nmA bathochromic shift in the UV absorption peak is observed upon complexation. researchgate.net
Fluorescence "Turn-on" at 425 nmA highly selective fluorescence emission is activated in the presence of Hg²⁺. researchgate.net
Limit of Detection (LOD) 9.45 nM (1.8 ppb)The sensor can detect mercury concentrations well below the WHO's maximum allowable limit in drinking water. researchgate.net

Beyond metal cations, the development of chemosensors for anions like fluoride (B91410) (F⁻) and cyanide (CN⁻) is crucial due to their relevance in industrial and biological systems. Methoxyquinolone–benzothiazole hybrids have been successfully developed as highly selective and efficient fluorescent chemosensors for cyanide ions. mdpi.com These sensors operate through a mechanism where the cyanide ion interacts with the sensor molecule, leading to a detectable change in its fluorescence emission. mdpi.com The studies on these hybrid structures revealed impressive limits of detection (LOD) and quantification (LOQ) in the sub-micromolar range, demonstrating their potential for practical applications. mdpi.com While this research utilized a benzothiazole moiety, it highlights a promising strategy for designing this compound-based sensors for cyanide and other anions.

Table 2: Detection and Quantification Limits of Methoxyquinolone–Benzothiazole Hybrids for Cyanide

Compound IDLimit of Detection (LOD)Limit of Quantification (LOQ)
6a 3.0 x 10⁻⁷ M9.2 x 10⁻⁷ M
6b 2.9 x 10⁻⁷ M8.8 x 10⁻⁷ M
6c 4.4 x 10⁻⁷ M1.3 x 10⁻⁶ M
Data sourced from a study on methoxyquinolone–benzothiazole hybrid chemosensors. mdpi.com

Integration of this compound into Multitarget Ligands

The multifactorial nature of complex diseases like Alzheimer's has spurred the development of multitarget-directed ligands (MTDLs) that can interact with multiple biological targets simultaneously. nih.govdundee.ac.uk The benzo[d]isothiazole scaffold is being explored for this purpose. Recently, derivatives based on a 6-oxy-benzo[d]thiazole core were designed as MTDLs for Alzheimer's disease. nih.gov One promising compound, 3s , which features a pyrrolidinyl)pentyloxy group at the 6-position, showed potent activity at the histamine (B1213489) H₃ receptor (H₃R) and inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are relevant targets in Alzheimer's pathology. nih.gov This demonstrates that the 6-substituted benzo[d]isothiazole framework can be effectively integrated into complex molecules designed to modulate multiple pathways, offering a potential therapeutic advantage over single-target agents. nih.govnih.gov

Table 3: Multi-target Activity of Benzo[d]thiazole Derivative 3s

TargetType of ActivityValue
Histamine H₃ Receptor (H₃R) Binding Affinity (Kᵢ)0.036 µM
Acetylcholinesterase (AChE) Inhibition (IC₅₀)6.7 µM
Butyrylcholinesterase (BuChE) Inhibition (IC₅₀)2.35 µM
Monoamine Oxidase B (MAO-B) Inhibition (IC₅₀)1.6 µM
Data for compound pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s). nih.gov

Advanced Drug Delivery Systems Incorporating Benzo[d]isothiazole Derivatives

While the synthesis of biologically active benzo[d]isothiazole derivatives is a robust field of research, their incorporation into advanced drug delivery systems represents a burgeoning future direction. jddtonline.inforesearchgate.net The diverse pharmacological activities of these compounds, including anticancer, antimicrobial, and anti-inflammatory properties, make them excellent candidates for formulation into systems like nanoparticles, liposomes, or polymer conjugates. jchemrev.commdpi.com Such delivery systems could potentially enhance the solubility, stability, and target-site accumulation of benzo[d]isothiazole-based drugs, leading to improved therapeutic efficacy. This area remains largely prospective and invites future investigation to translate the pharmacological potential of these compounds into more effective treatments.

Exploration of New Pharmacological Targets for Benzo[d]isothiazole-based Compounds

Research into benzo[d]isothiazole derivatives continues to uncover novel biological activities by identifying new pharmacological targets. arkat-usa.org The versatility of this scaffold allows for the rational design of compounds that can selectively modulate enzymes and receptors implicated in a wide range of diseases. jchemrev.com Current research highlights several promising new targets beyond traditional applications.

Table 4: Emerging Pharmacological Targets for Benzo[d]isothiazole Derivatives

Pharmacological TargetTherapeutic AreaExample Derivative Class
PD-1/PD-L1 Interaction Cancer ImmunotherapyBenzo[d]isothiazole derivatives designed via "ring fusion" strategy. nih.gov
SGLT2 (Sodium-glucose co-transporter 2) Type 2 DiabetesBenzo[d]isothiazole C-glucosides. arkat-usa.org
mGlu4 (Metabotropic glutamate (B1630785) receptor 4) Parkinson's DiseaseBenzo[d]isothiazole-based positive allosteric modulators (PAMs). arkat-usa.org
IspD (2-C-methyl-D-erythritol 4-phosphate cytidyltransferase) Malaria2-phenyl benzo[d]isothiazol-3(2H)-ones. arkat-usa.org
DHPS (Dihydropteroate synthase) Bacterial InfectionsPyrazolone-bearing benzo[d]thiazole derivatives. mdpi.comnih.gov
Histamine H₃ Receptor (H₃R) Neurodegenerative Diseases6-oxy-benzo[d]thiazole derivatives. nih.gov

Application in Materials Science beyond Biological Contexts

The rigid, planar structure of the benzo[d]isothiazole ring system also lends itself to applications in materials science, particularly in the field of liquid crystals. Research has shown that derivatives of 6-methoxybenzothiazole can form liquid crystal phases (mesophases). ias.ac.inresearchgate.net Two homologous series, 2-(4′-n-alkoxyphenylazo)-6-methoxybenzothiazoles (Series I) and 2-[4′-(4″-n-alkoxy-benzoyloxy)phenylazo]-6-methoxybenzothiazoles (Series II), were synthesized and their mesomorphic properties studied. researchgate.net Compounds in Series I with longer alkyl chains exhibited both nematic and smectic A phases, while all members of Series II displayed a nematic phase. ias.ac.in The presence of the 6-methoxy group and the benzothiazole core were found to significantly influence the transition temperatures and the type of mesophase formed. researchgate.net These findings indicate the potential of this compound as a building block for creating new materials with specific optical and electronic properties for use in displays and sensors.

Table 5: Mesomorphic Properties of 6-Methoxybenzothiazole Derivatives (Series I)

Alkyl Chain Length (n)Nematic PhaseSmectic A Phase
4-14 YesNo
12 YesYes (Monotropic)
14 YesYes (Monotropic)
Data for homologous series 2-(4′-n-alkoxyphenylazo)-6-methoxybenzothiazoles. ias.ac.inresearchgate.net

Q & A

Q. What are the primary synthetic strategies for preparing 6-Methoxybenzo[d]isothiazole?

The synthesis of this compound derivatives can be approached via:

  • Intramolecular cyclization : Utilizing precursors like 4,5-bis(bromomethyl)-3-phenylisothiazole, followed by iodide displacement and reaction with dienophiles (e.g., dimethyl acetylenedicarboxylate) to form the benz[d]isothiazole core .
  • Metal-catalyzed cross-coupling : Palladium complexes with isothiazole ligands are effective in Suzuki-Miyaura reactions, enabling selective functionalization at specific positions .
  • Functionalization of chlorinated isothiazoles : Chlorine substituents serve as reactive handles for nucleophilic substitution or transition-metal-mediated coupling, allowing introduction of methoxy or other groups .

Q. How can the purity and structural integrity of this compound derivatives be validated experimentally?

  • Chromatography : HPLC or GC-MS for purity assessment, particularly to detect homocoupling byproducts (e.g., 4,4′-dimethoxy-1,1′-biphenyl, observed in palladium-catalyzed reactions) .
  • Spectroscopic analysis :
    • 1H/13C NMR : To confirm substitution patterns and monitor regioselectivity in cross-coupling reactions .
    • IR spectroscopy : Identifies coordination modes in metal complexes (e.g., nitrogen vs. sulfur bonding in Pd or Cr complexes) .
  • X-ray crystallography : Resolves ambiguous structural features, such as planar vs. tetrahedral geometry in metal-ligand complexes .

Advanced Research Questions

Q. What factors influence the catalytic activity of palladium-isothiazole complexes in cross-coupling reactions?

Key determinants include:

  • Ligand-to-metal ratio : Monodentate ligands (LPdCl₂) exhibit higher activity than bidentate (L₂PdCl₂) due to reduced steric hindrance and enhanced electron transfer efficiency .
  • Temperature : Optimal activity occurs at 20–35°C; higher temperatures may degrade ligand coordination or promote side reactions .
  • Solvent and atmosphere : Reactions in aqueous or aerobic conditions require stabilization of palladium nanoparticles, though trace oxidation byproducts (e.g., biphenyls) may form .

Q. How do isothiazole-metal complexes compare to other heterocyclic ligands in stability and reactivity?

  • Stability series : Pyrazole > isothiazole > isoxazole, attributed to sulfur’s d-orbital participation in σ-bonding with metals (e.g., Co²⁺, Cu²⁺) .
  • Catalytic efficiency : Isothiazole-Pd complexes outperform thiazole analogs in Suzuki reactions due to stronger π-backbonding and resistance to ligand displacement .
  • Reusability : Silica-supported isothiazole-Pd catalysts retain >90% activity over 10 cycles, making them viable for green chemistry applications .

Q. What computational methods are recommended for predicting the electronic properties of this compound derivatives?

  • Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict reactivity in electrophilic substitutions or charge-transfer interactions .
  • Molecular docking : Screens interactions with biological targets (e.g., Trypanosoma brucei PFTase) by simulating binding affinities of methoxy-substituted analogs .
  • Genetic algorithms (GA) : Optimizes crystal packing predictions for polymorph screening, critical for solid-state stability studies .

Q. What are the unresolved challenges in synthesizing and applying this compound derivatives?

  • Regioselectivity : Competing substitution pathways in polyhalogenated isothiazoles require fine-tuned directing groups or protective strategies .
  • Toxicity mitigation : While fungicidal and antitrypanosomal activities are promising, structural optimization is needed to reduce off-target effects (e.g., mammalian cell cytotoxicity) .
  • Scalability : Current methods rely on rare precursors (e.g., 4-methylisothiazole); developing one-pot syntheses or flow chemistry protocols could enhance accessibility .

Methodological Best Practices

Q. How should researchers handle contradictions in reported catalytic data for isothiazole-metal complexes?

  • Control experiments : Replicate studies under identical conditions (solvent, temperature, ligand ratios) to isolate variables .
  • Advanced characterization : Use XAS (X-ray absorption spectroscopy) or EXAFS to confirm metal oxidation states and ligand coordination geometries .
  • Meta-analysis : Compare datasets across literature (e.g., stability constants for Co²⁺ complexes) to identify trends or outliers .

Q. What safety protocols are critical when working with this compound intermediates?

  • Personal protective equipment (PPE) : Gloves, lab coats, and N95 masks to prevent inhalation or dermal exposure to toxic intermediates (e.g., chlorinated derivatives) .
  • Waste management : Segregate halogenated byproducts for incineration or specialized disposal to avoid environmental contamination .
  • Ventilation : Use fume hoods during high-temperature reactions to mitigate volatile organic compound (VOC) release .

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